N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an isonicotinoyl group, a piperidinyl moiety, and a methylthio-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Isonicotinoyl Intermediate: This step involves the reaction of isonicotinic acid with appropriate reagents to form the isonicotinoyl chloride.
Piperidinyl Intermediate Synthesis: The piperidinyl moiety is synthesized through the reaction of piperidine with various alkylating agents.
Coupling Reaction: The isonicotinoyl chloride is then reacted with the piperidinyl intermediate in the presence of a base to form the N1-((1-isonicotinoylpiperidin-4-yl)methyl) intermediate.
Oxalamide Formation: Finally, the N1-((1-isonicotinoylpiperidin-4-yl)methyl) intermediate is reacted with oxalyl chloride and the 3-(methylthio)phenylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound may modulate signaling pathways such as NF-κB or MAPK, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide
- N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-chlorophenyl)oxalamide
Uniqueness
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-29-18-4-2-3-17(13-18)24-20(27)19(26)23-14-15-7-11-25(12-8-15)21(28)16-5-9-22-10-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFCTBKMCWUPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.